Chloroacetyl Electrophilic Warhead Enables Nucleophilic Derivatization Chemistry Absent in Non-Chlorinated Analog
N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide possesses a reactive chloroacetyl group that serves as an electrophilic handle for nucleophilic displacement with thiols, amines, and phenols. The non-chlorinated analog N-(5-benzyl-1,3-thiazol-2-yl)acetamide (WAY-298199, CAS 303093-76-7, MW 232.3 g/mol) lacks this reactive moiety entirely . The chloroacetyl group in the target compound enables the synthesis of thioether-linked and amine-linked derivatives that have been advanced to NCI-60 anticancer screening, while WAY-298199 cannot participate in analogous nucleophilic displacement reactions due to the absence of the chlorine leaving group [1].
| Evidence Dimension | Presence of electrophilic chloroacetyl warhead for derivatization |
|---|---|
| Target Compound Data | Contains 2-chloroacetamide group; chlorine atom present as leaving group (MW 266.75 g/mol, exact mass 266.028 Da) |
| Comparator Or Baseline | WAY-298199 (N-(5-benzyl-1,3-thiazol-2-yl)acetamide, CAS 303093-76-7): no chlorine atom; simple acetamide group (MW 232.3 g/mol) |
| Quantified Difference | Presence vs. absence of reactive C–Cl bond; target compound mass is 34.45 g/mol higher (chlorine substitution for hydrogen); enables nucleophilic displacement chemistry not possible with WAY-298199 |
| Conditions | Structural comparison based on molecular formula (C₁₂H₁₁ClN₂OS vs. C₁₂H₁₂N₂OS) |
Why This Matters
Procurement of the non-chlorinated analog WAY-298199 would preclude the entire derivatization pathway that has been validated in anticancer lead generation, rendering it unsuitable for research programs that require a reactive electrophilic thiazole building block.
- [1] Ostapiuk, Yu. V.; Frolov, D. A.; Vasylyschyn, R. Ya.; Matiychuk, V. S. Synthesis and antitumor activities of new N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides. Biopolym. Cell. 2018, 34 (1), 59–71. View Source
